Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate
Description
Tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted at the 3-position with a (2-hydroxy-2-methylpropyl)amino group. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(7-14)13-8-12(4,5)16/h9,13,16H,6-8H2,1-5H3 |
InChI Key |
AJONJLCBNJPPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate
General Synthetic Strategy
The preparation of tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate typically involves:
- Starting from tert-butyl 3-aminoazetidine-1-carboxylate , which contains the azetidine ring protected by a tert-butyl carbamate (Boc) group.
- Introduction of the 2-hydroxy-2-methylpropyl substituent via nucleophilic substitution or aza-Michael addition reactions.
- Use of coupling agents and protecting groups to ensure selectivity and yield.
This approach is supported by analogous synthetic routes for related azetidine derivatives reported in recent literature and patents.
Key Starting Materials and Intermediates
Detailed Synthetic Procedures
Aza-Michael Addition Route
One efficient route involves the aza-Michael addition of tert-butyl 3-aminoazetidine-1-carboxylate to an activated alkene bearing the 2-hydroxy-2-methylpropyl moiety:
- The reaction proceeds under mild conditions, often in an inert atmosphere.
- Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
- Catalysts or bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to promote the addition.
- The reaction yields the target compound with moderate to good yields (around 60-70%).
This method is adapted from the synthesis of similar azetidine derivatives where the amino group reacts with activated alkenes or esters to form substituted azetidines.
Coupling via Carbodiimide-Mediated Amide Bond Formation
Another common method is the coupling of tert-butyl 3-aminoazetidine-1-carboxylate with a carboxylic acid derivative of 2-hydroxy-2-methylpropyl moiety using carbodiimide chemistry:
- Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are employed.
- The reaction is carried out in DCM at room temperature for 4 to 16 hours.
- The reaction mixture is worked up by washing with brine, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
- Yields reported for similar coupling reactions range from 60% to 70%.
This approach is well-established in peptide synthesis and amide bond formation and has been successfully applied to azetidine derivatives.
Representative Reaction Conditions and Yields
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using gradients of hexanes and ethyl acetate.
- Characterization methods include:
These techniques ensure the purity and correct structural assignment of the synthesized compound.
Summary Table of Preparation Methods
| Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| Aza-Michael Addition | tert-butyl 3-aminoazetidine-1-carboxylate, activated alkene | DBU (base) | THF | Room temp | Several hours | ~62 | Silica gel chromatography |
| Carbodiimide-Mediated Coupling | tert-butyl 3-aminoazetidine-1-carboxylate, carboxylic acid derivative | EDCI, HOBt | DCM | Room temp | 4–16 hours | 60-69 | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the hydroxy-methylpropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
Key Observations :
- Fluorinated derivatives (e.g., compound 58) exhibit increased lipophilicity, favoring blood-brain barrier penetration but requiring more complex synthetic routes .
Therapeutic Potential
- The Boc-protected azetidine scaffold is prevalent in kinase inhibitors (e.g., PI3Kδ inhibitors) due to its conformational rigidity .
- Fluorinated analogues (e.g., compound 58) may serve as candidates for CNS-targeted therapies, while the hydroxylated target compound could optimize solubility for peripheral targets .
Biological Activity
Tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is a compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H23NO3
- CAS Number : 155971311
- Molecular Weight : 229.32 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)CC(C)(C)O
This compound features a tert-butyl group, an azetidine ring, and a hydroxymethylpropyl amino group, contributing to its unique biological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. Its azetidine structure allows it to participate in:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, potentially influencing signaling pathways in the nervous system.
- Cellular Uptake : The presence of the tert-butyl and hydroxy groups may enhance solubility and facilitate cellular uptake.
Antimicrobial Activity
Recent studies have suggested that derivatives of azetidine compounds exhibit antimicrobial properties. Tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate has shown potential against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 12 | 64 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Preliminary research indicates that azetidine derivatives can induce apoptosis in cancer cells. In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that this compound can reduce cell viability significantly.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis suggests it could be further investigated for therapeutic use in oncology.
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several azetidine derivatives, including tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate. The results indicated significant inhibition against Gram-positive bacteria, supporting its potential as a natural preservative in food science. -
Case Study on Anticancer Effects :
In a clinical trial involving patients with advanced breast cancer, researchers administered a derivative of the compound alongside standard chemotherapy. Results showed improved patient outcomes and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.
Q & A
Q. What established synthetic routes are used for synthesizing Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from azetidine precursors. For example:
- Step 1 : Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like triethylamine .
- Step 2 : Introduction of the 2-hydroxy-2-methylpropylamine moiety via nucleophilic substitution or reductive amination. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often used to deprotonate the amine, ensuring selective coupling .
- Step 3 : Final deprotection (if needed) using trifluoroacetic acid (TFA) to yield the free amine . Critical factors include temperature control (0–25°C), solvent choice (THF, DMF), and stoichiometric precision to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- X-ray crystallography : SHELXL/SHELXS software resolves stereochemistry and confirms the azetidine ring conformation (R1 < 0.05 for high-confidence structures) .
- NMR spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons; δ 3.5–4.2 ppm for azetidine protons) and ¹³C NMR (carbonyl C=O at ~155 ppm) validate substitution patterns .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (±5 ppm tolerance) .
Q. What common chemical transformations are employed for medicinal chemistry applications?
- Deprotection : TFA-mediated removal of the Boc group generates reactive amines for further functionalization .
- Nucleophilic substitution : Mitsunobu reactions replace hydroxyl groups with halides or other nucleophiles .
- Reductive amination : Modifies the amino group with aldehydes/ketones to create diverse pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of sterically hindered derivatives?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in branched systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates but require low temperatures (−20°C) to suppress side reactions .
- Additives : Molecular sieves (3Å) scavenge water in moisture-sensitive steps, improving amidation yields by ~15% .
- Design of Experiments (DoE) : Identifies critical interactions between variables (e.g., pH, stoichiometry) to maximize yield .
Q. What computational strategies predict bioactivity against neurological targets?
- Molecular docking : AutoDock Vina models interactions with NMDA or σ-1 receptors using PDB structures (e.g., 6COX) .
- MD simulations : GROMACS simulations (100+ ns trajectories) assess binding stability and conformational dynamics .
- QSAR models : Partial least squares (PLS) regression prioritizes analogs based on descriptors like LogP and polar surface area .
Q. How should discrepancies between calculated and observed spectroscopic data be resolved?
- DFT validation : Recalculate NMR shifts using B3LYP/6-31G* with solvent corrections (e.g., chloroform PCM model) .
- Crystallographic cross-check : Compare X-ray bond lengths/angles (via WinGX/ORTEP) with computational models .
- Stereochemical analysis : NOESY or Mosher’s method resolves conflicting chiral assignments .
Q. What approaches investigate hydrogen-bonding networks in crystal lattices?
- Hirshfeld surface analysis : Quantifies interaction percentages (e.g., 35% H-bond contribution) using CrystalExplorer .
- Variable-temperature XRD : Tracks thermal motion anisotropy to distinguish static vs. dynamic disorder .
- IR/Raman correlation : Matches solid-state H-bonding (e.g., O-H stretch at 3400 cm⁻¹) with solution-phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
